

An In-depth Technical Guide to the Chemical Properties of Formic Anhydride

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Compound of Interest

Compound Name: *Formic anhydride*

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Introduction

Formic anhydride, also known as methanoic anhydride, is a highly reactive organic compound with the chemical formula $C_2H_2O_3$.^[1] As the anhydride of formic acid, it serves as a potent yet unstable formylating agent in organic synthesis.^[1] Its high reactivity is coupled with significant instability at ambient temperatures, leading to its decomposition.^[1] Consequently, **formic anhydride** is not commercially available and must be prepared fresh (in situ) for immediate use.^[1] This guide provides a comprehensive overview of its core chemical properties, synthesis protocols, reactivity, and handling considerations.

Physicochemical and Spectroscopic Properties

The fundamental properties of **formic anhydride** are summarized below. Due to its instability, some physical properties like melting point are not well-documented.

Table of Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1558-67-4	[1][2]
Molecular Formula	C ₂ H ₂ O ₃	[1][2]
Molecular Weight	74.035 g/mol	[1]
IUPAC Name	Formyl formate (or Methanoic anhydride)	[2]
Appearance	Colorless gas or liquid	[1]
Boiling Point	24 °C at 20 mmHg	[1]
Structure	Planar in the gas phase	[1]

Spectroscopic Data

Spectroscopic analysis is critical for identifying **formic anhydride**, especially when prepared in situ.

Infrared (IR) Spectroscopy: The IR spectrum of **formic anhydride** is characterized by two distinct carbonyl (C=O) stretching bands, a result of symmetric and asymmetric vibrations.[3] This is a hallmark feature of acyclic anhydrides.

Vibration	Position (cm ⁻¹)	Intensity	Notes
Asymmetric C=O Stretch	~1820-1822	Medium-Weak	Higher frequency C=O stretch.
Symmetric C=O Stretch	~1750-1767	Strong	Lower frequency, more intense C=O stretch.
C-O Stretch	~1000-1105	Strong	Characteristic of the C-O-C anhydride linkage.

Note: Exact peak positions can vary based on the sample phase (gas, matrix) and solvent.[3]

NMR Spectroscopy: While ^{13}C NMR data exists, detailed ^1H NMR analysis is less common due to the compound's rapid decomposition and the simplicity of the proton environment.[2]

Chemical Structure and Stability

Understanding the structure and inherent instability of **formic anhydride** is key to its effective use.

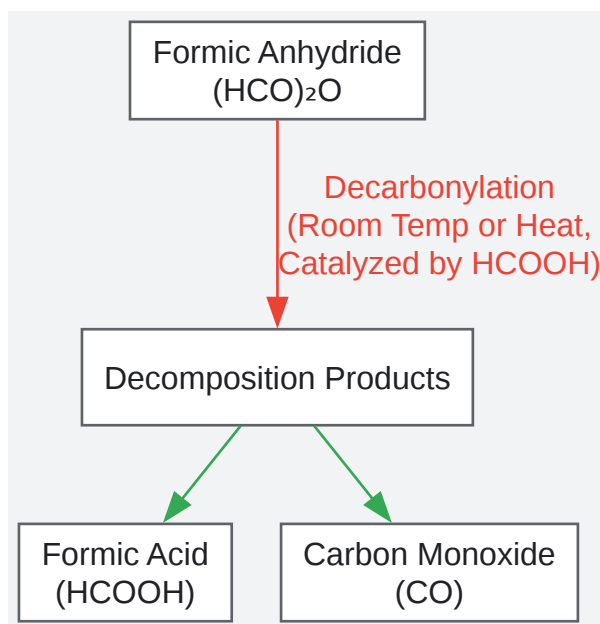
Molecular Structure

Formic anhydride is the simplest acyclic carboxylic anhydride. Electron diffraction studies have confirmed that the molecule adopts a planar conformation in the gas phase.[1]

Figure 1: Chemical structure of **formic anhydride**.

Stability and Decomposition

Formic anhydride is notoriously unstable and decomposes upon heating above room temperature.[1] Even at room temperature, it undergoes a slow decarbonylation reaction to yield formic acid and carbon monoxide.[1] This decomposition can be catalyzed by traces of formic acid itself.[1]



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Figure 2: Decomposition pathway of **formic anhydride**.

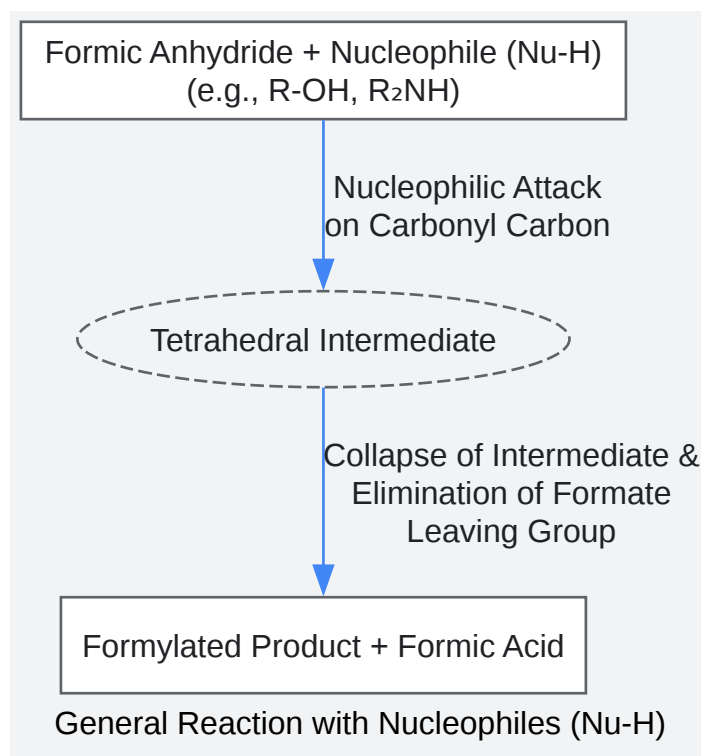
Due to this instability, it must be stored at low temperatures (e.g., -78 °C in an ether solution) and used promptly after its preparation.^[1]

Reactivity and Reaction Mechanisms

Formic anhydride is a powerful electrophile, readily reacting with various nucleophiles. The formyl group is significantly less sterically hindered and more electrophilic compared to the acetyl group in acetic anhydride, rendering **formic anhydride** more reactive.

General Reaction with Nucleophiles

The primary application of **formic anhydride** is in formylation reactions. It reacts with alcohols to produce formate esters and with primary or secondary amines to yield formamides. These reactions proceed via a nucleophilic acyl substitution mechanism.



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Figure 3: General mechanism for formylation reactions.

- Hydrolysis: Reacts with water to produce two equivalents of formic acid.

- Alcoholysis: Reacts with alcohols ($R-OH$) to form a formate ester ($HCOOR$) and formic acid.
- Aminolysis: Reacts with amines (R_2NH) to form a formamide ($HCONR_2$) and formic acid.

Experimental Protocols: Synthesis and Handling

Given that **formic anhydride** cannot be purchased, reliable synthesis protocols are essential for its use. The following outlines the most cited laboratory-scale preparation methods.

Safety Note: The synthesis of **formic anhydride** should be performed in a well-ventilated fume hood, as its decomposition produces carbon monoxide, a toxic gas. All glassware must be scrupulously dried to prevent hydrolysis.

Protocol 1: Synthesis via N,N'-Dicyclohexylcarbodiimide (DCC)

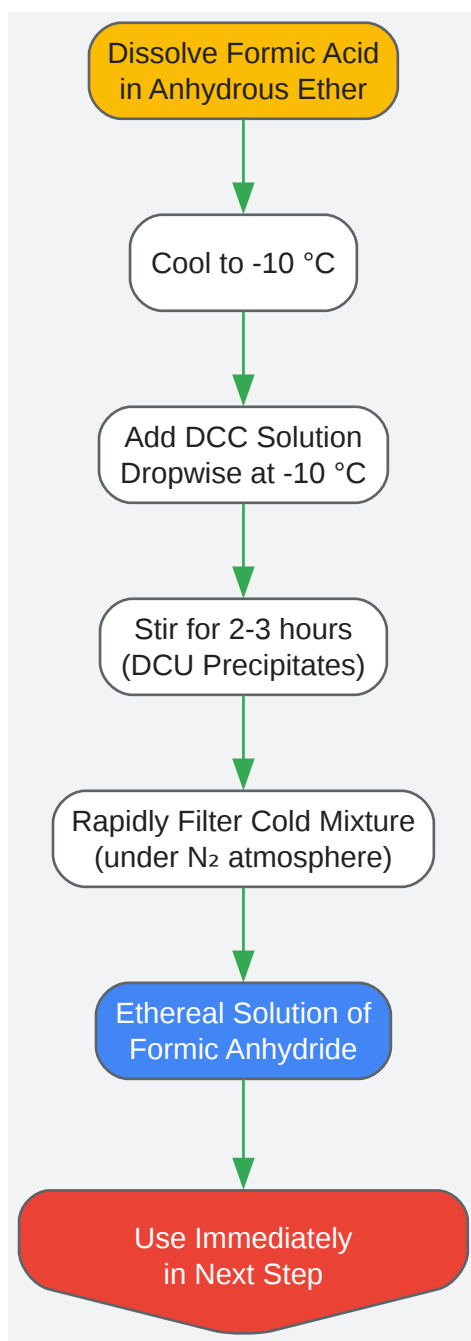
This method is common for preparing anhydrides from carboxylic acids under mild conditions.

[\[1\]](#)[\[4\]](#)

Methodology:

- Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous formic acid (2.0 equivalents) dissolved in anhydrous diethyl ether or tetrahydrofuran.
- Cooling: The flask is cooled to $-10\text{ }^{\circ}\text{C}$ in an ice-salt bath.
- Addition of DCC: A solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred formic acid solution over 30-60 minutes, maintaining the temperature at $-10\text{ }^{\circ}\text{C}$.
- Reaction: The reaction mixture is stirred at $-10\text{ }^{\circ}\text{C}$ for an additional 2-3 hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Isolation/Use:
 - The cold reaction mixture is quickly filtered under an inert atmosphere to remove the DCU precipitate.

- The resulting filtrate is a solution of **formic anhydride** in the ethereal solvent. Due to its instability, this solution should be used immediately for subsequent reactions without concentration.



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Figure 4: Experimental workflow for DCC-mediated synthesis.

Protocol 2: Synthesis from Formyl Fluoride

This method produces **formic anhydride** of high purity but requires the handling of formyl fluoride.[1]

Methodology:

- **Reaction Setup:** A rigorously dried reaction vessel is charged with excess anhydrous sodium formate and a catalytic amount of formic acid, suspended in anhydrous diethyl ether.
- **Cooling:** The suspension is cooled to -78 °C using a dry ice/acetone bath.
- **Addition of Formyl Fluoride:** Formyl fluoride gas is bubbled through the stirred suspension.
- **Reaction:** The reaction is typically rapid. The completion can be monitored by the cessation of gas uptake.
- **Isolation/Use:** The product, **formic anhydride**, is present in the ether solution. It can be isolated by low-temperature, low-pressure distillation, but this is rarely performed.[1] More commonly, the filtered solution is used directly in the next synthetic step.

Handling and Storage

- **Atmosphere:** Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5]
- **Temperature:** Store solutions at low temperatures (-20 °C to -78 °C) and for very short periods.[1]
- **Containers:** Do not store in sealed containers, especially at temperatures above 0 °C, due to the risk of pressure buildup from carbon monoxide evolution.[6] Vented caps are recommended if brief storage is unavoidable.

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